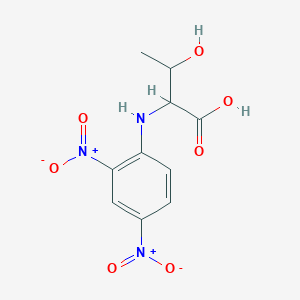

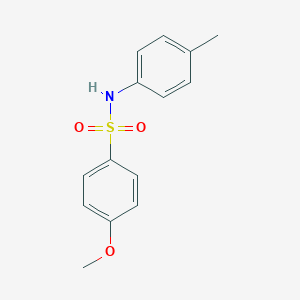

![molecular formula C8H7ClO2 B086627 2-乙基-3,4-二氢苯并呋并[3',4':5,6,7]环庚并[1,2-b]喹啉 CAS No. 1042-81-5](/img/structure/B86627.png)

2-乙基-3,4-二氢苯并呋并[3',4':5,6,7]环庚并[1,2-b]喹啉

描述

Synthesis Analysis

The synthesis of closely related compounds, such as 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives, has been developed through high-pressure assisted methods. This approach involves ammonium acetate-mediated cyclocondensation reactions, showcasing the efficiency of high-pressure reactors over conventional heating and microwave irradiation, indicating a potential pathway for synthesizing the compound (Behbehani et al., 2020).

Molecular Structure Analysis

The molecular structure of related benzoquinoline derivatives is often elucidated using X-ray crystallography and various spectroscopic methods, such as NMR and mass spectrometry. These methods provide detailed insights into the arrangement of atoms and the stereochemistry of the compounds, which are crucial for understanding their reactivity and physical properties (Ahmed, Dawe, & Daneshtalab, 2012).

Chemical Reactions and Properties

The compound's class has been explored for its reactivity towards various types of chemical reactions, including cyclocondensation and cyclization reactions, which are fundamental for synthesizing polycyclic quinoline derivatives. These reactions are often catalyzed by metals such as copper(II) triflate, indicating a versatile reactivity profile that can be tailored for specific synthetic needs (Bala, Muthusaravanan, & Perumal, 2013).

Physical Properties Analysis

The physical properties of benzoquinoline derivatives, including solubility, melting points, and crystal structure, can be significantly influenced by the specific substituents and the overall molecular architecture. Detailed studies involving crystallography have shown that these compounds can exhibit diverse packing motifs in the solid state, which can affect their physical stability and solubility (Asiri et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by the electronic structure of the quinoline core and the nature of the substituents. For example, the presence of electron-withdrawing or donating groups can significantly influence the compound's reactivity towards cycloaddition reactions, nucleophilic substitutions, and other chemical transformations critical for further functionalization and application in synthesis (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

科学研究应用

抗癌剂合成

已经开发出一种高压辅助合成方法,用于新型合成 6,7-二氢-5H-苯并[6,7]环庚并[1,2-b]吡啶和 5,6-二氢苯并[h]喹啉衍生物。这些化合物对包括肺癌、乳腺癌和结肠癌在内的各种人类癌细胞系显示出有希望的细胞毒性,表明它们作为抗癌剂的潜力 (Behbehani 等人,2020 年)。

荧光团开发

喹啉衍生物被认为是高效的荧光团,广泛用于生物化学和医学中研究各种生物系统。对新型、更灵敏和选择性化合物的探索仍在继续,喹啉衍生物作为潜在的抗氧化剂和辐射防护剂显示出前景 (Aleksanyan & Hambardzumyan,2013 年)。

光电二极管应用

新型乙基 3-氨基-2-氰基-6-羟基-7, 12-二氧代-2, 7, 12, 12a-四氢-1H-苯并[g]嘧啶并[1, 2-a]喹啉-5-羧酸酯 (3ABPQC) 被合成并用于光电二极管应用。分子、结构和形态表征以及光学性质分析表明其适用于设计和制造有机光电二极管 (Elkanzi 等人,2020 年)。

抗菌剂合成

合成了新的乙基 2-(乙氧基膦酰基)-1-氰基-2-(取代的四唑并[1,5-a]喹啉-4-基)乙酸酯衍生物,表现出显着的抗菌和抗真菌活性。这些化合物针对各种微生物进行了测试,显示出非常令人印象深刻的微生物行为 (Kategaonkar 等人,2010 年)。

属性

IUPAC Name |

15-ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(21),2,4,6,8,10,14,17,19-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c1-2-18-15-11-10-14-12-13-6-3-4-8-17(13)22-21(14)16-7-5-9-19(23-18)20(15)16/h3-9,12H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QADMRSWWEVCLNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CCC3=CC4=CC=CC=C4N=C3C5=C2C(=CC=C5)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。